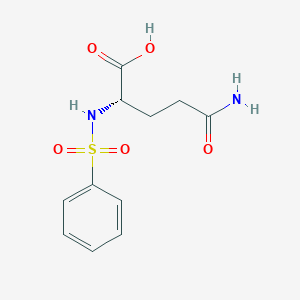
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid: is an organic compound that features both amino and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzenesulfonyl chloride.
Formation of Sulfonamide: The amino group of the starting material reacts with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for diseases involving specific enzymes.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Vergleich Mit ähnlichen Verbindungen
- (2S)-5-amino-2-(methylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(ethylsulfonamido)-5-oxopentanoic acid
- (2S)-5-amino-2-(propylsulfonamido)-5-oxopentanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the sulfonamide group. While (2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid has a benzene ring, the similar compounds have alkyl groups.
- Reactivity: The presence of the benzene ring in this compound may influence its reactivity and interaction with molecular targets, making it unique compared to its alkyl-substituted counterparts.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition and drug development.
Eigenschaften
CAS-Nummer |
157673-49-9 |
|---|---|
Molekularformel |
C11H14N2O5S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(benzenesulfonamido)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5S/c12-10(14)7-6-9(11(15)16)13-19(17,18)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
ZADBINZGLOKFOS-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)

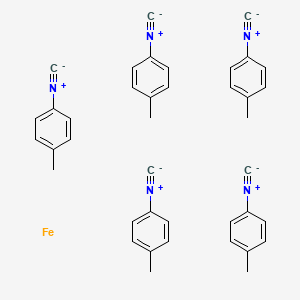
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
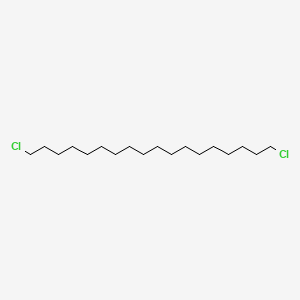
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
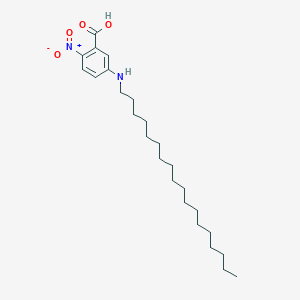
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
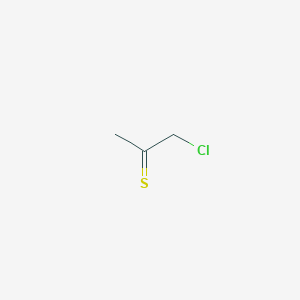
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
